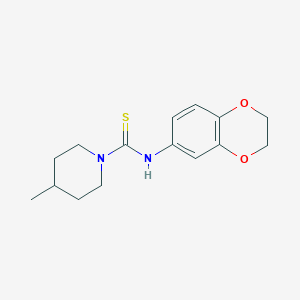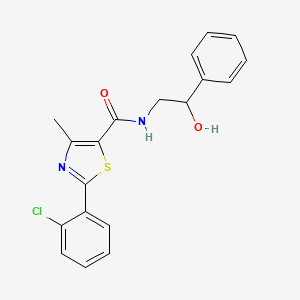![molecular formula C26H31N3O B4740927 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4740927.png)
2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline
Descripción general
Descripción
2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline, also known as DPQ, is a synthetic compound that has been studied extensively for its potential applications in scientific research. DPQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying a range of different biological processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline is not fully understood, but it is thought to involve the inhibition of DNA topoisomerases and the modulation of calcium signaling pathways. This compound has been shown to inhibit the activity of both topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to modulate the activity of calcium channels and pumps, which are important for neuronal function and other physiological processes.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the inhibition of DNA topoisomerases, the modulation of calcium signaling pathways, and the inhibition of cancer cell growth. It has also been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline in lab experiments is its versatility, as it can be used to study a variety of different biological processes. It is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on 2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline, including further studies on its mechanism of action and its potential applications in the treatment of cancer and other diseases. Researchers may also investigate the use of this compound in combination with other drugs or therapies, as well as its potential use as a diagnostic tool for certain types of cancer. Additionally, further research could be conducted to explore the potential use of this compound in the development of new drugs and therapies for a variety of different conditions.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline has been used extensively in scientific research to study a variety of different biological processes. For example, it has been used to study the role of DNA topoisomerases in DNA replication and repair, as well as the role of calcium signaling in neuronal function. This compound has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
[2-(2,5-dimethylphenyl)-8-methylquinolin-4-yl]-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c1-5-11-28-12-14-29(15-13-28)26(30)23-17-24(22-16-18(2)9-10-19(22)3)27-25-20(4)7-6-8-21(23)25/h6-10,16-17H,5,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLKPNDUBILDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



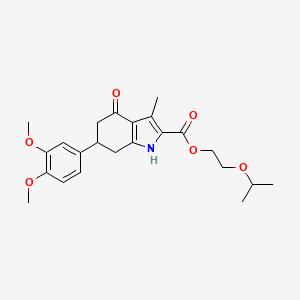
![3-chloro-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4740849.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B4740859.png)
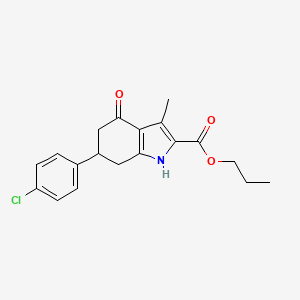
![1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4740871.png)
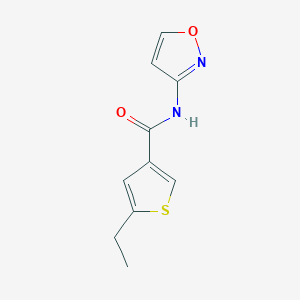
![6,8-dichloro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4740875.png)
![2-(3-chloro-4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4740882.png)
![4-[(2-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4740894.png)


